molecular formula C11H12BrN3O B13887894 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol

3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol

Cat. No.: B13887894
M. Wt: 282.14 g/mol
InChI Key: ZCBPKNTZFVDMPI-UHFFFAOYSA-N
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Description

3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound contains a quinazoline ring substituted with a bromine atom at the 6-position and an amino group at the 2-position, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-[(6-Bromoquinazolin-2-yl)amino]propanal or 3-[(6-Bromoquinazolin-2-yl)amino]propanoic acid.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the amino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol chain, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

3-[(6-bromoquinazolin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C11H12BrN3O/c12-9-2-3-10-8(6-9)7-14-11(15-10)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,14,15)

InChI Key

ZCBPKNTZFVDMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)NCCCO

Origin of Product

United States

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